5-(Difluoromethanesulfonylmethyl)furan-2-carboxylic acid

Description

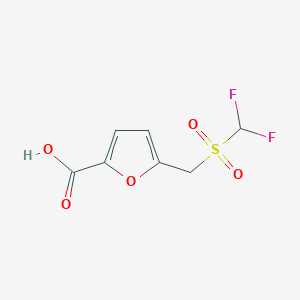

5-(Difluoromethanesulfonylmethyl)furan-2-carboxylic acid is a synthetic furan derivative characterized by a difluoromethanesulfonylmethyl substituent at the 5-position of the furan ring and a carboxylic acid group at the 2-position. The difluoromethanesulfonyl group (-SO₂CF₂H) introduces strong electron-withdrawing effects, which can enhance the acidity of the carboxylic acid moiety and influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C7H6F2O5S |

|---|---|

Molecular Weight |

240.18 g/mol |

IUPAC Name |

5-(difluoromethylsulfonylmethyl)furan-2-carboxylic acid |

InChI |

InChI=1S/C7H6F2O5S/c8-7(9)15(12,13)3-4-1-2-5(14-4)6(10)11/h1-2,7H,3H2,(H,10,11) |

InChI Key |

MHYQIEBLGBYRJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)CS(=O)(=O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Difluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid typically involves the introduction of the difluoromethylsulfonyl group to a furan ring. One common method is the reaction of furan-2-carboxylic acid with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(((Difluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The difluoromethylsulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: 5-(((Difluoromethyl)sulfonyl)methyl)furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(((Difluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-(((Difluoromethyl)sulfonyl)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethylsulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key furan-2-carboxylic acid derivatives and their substituents, biological activities, and sources:

*Calculated based on molecular formula C₇H₆F₂O₅S.

Key Observations:

- Electronic Effects : The difluoromethanesulfonyl group in the target compound likely confers greater acidity (lower pKa) compared to derivatives with alkyl or aryl groups (e.g., hydroxypentyl or trifluoromethylphenyl). This is due to the electron-withdrawing nature of the sulfonyl group .

- Bioactivity : Trifluoromethylphenyl analogs exhibit potent enzyme inhibition (e.g., IC₅₀ ~1 µM against Mab-SaS), suggesting that bulky, lipophilic substituents enhance target binding. The sulfonylmethyl group may improve solubility while maintaining affinity .

- Natural vs. Synthetic Derivatives : Natural furan derivatives (e.g., hydroxypentyl) from mangrove fungi show antimicrobial activity, whereas synthetic analogs prioritize enzyme inhibition and low cytotoxicity .

Physicochemical Properties

- Acidity: The carboxylic acid group in all derivatives contributes to water solubility.

- Solubility : Sulfonyl-containing derivatives (e.g., dimethylsulfamoyl) may exhibit better aqueous solubility than aryl-substituted analogs, which are more lipophilic .

- Thermal Stability : Sulfonyl groups generally increase thermal stability, as seen in related sulfonamide derivatives .

Biological Activity

5-(Difluoromethanesulfonylmethyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the available literature on its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula: C₇H₆F₂O₄S

- Molecular Weight: 222.19 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The difluoromethanesulfonyl group is known to enhance the compound's reactivity, potentially allowing it to form covalent bonds with nucleophilic sites on proteins, thereby altering their function and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against a range of bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics. The compound demonstrated inhibition of bacterial growth at low concentrations, making it a candidate for further exploration in medicinal chemistry .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. It may inhibit key inflammatory pathways, including the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various furan derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of many conventional antibiotics.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines and markers of inflammation compared to control groups. This suggests a promising therapeutic potential for inflammatory diseases .

Comparative Analysis

| Activity | This compound | Other Furan Derivatives |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | Variable efficacy |

| Anti-inflammatory | Inhibits NF-κB pathway | Limited data |

| Cytotoxicity | Low toxicity observed in preliminary studies | Varies widely |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.